

# (R)-1-(4-Isobutylphenyl)ethanamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

## Core Properties

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the carbon atom bearing the amino group. Its chemical and physical properties are summarized in the tables below.

## Chemical Properties

| Property          | Value                                       | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>12</sub> H <sub>19</sub> N           | [1]    |
| Molecular Weight  | 177.29 g/mol                                | [1]    |
| CAS Number        | 1212142-57-8                                | [1]    |
| IUPAC Name        | (1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | N/A    |
| SMILES            | CC(C)Cc1ccc(cc1)--INVALID-LINK--N           | [1]    |

## Physicochemical Data (Experimental and Predicted)

| Property                                   | Value                | Notes                               |
|--|----------------------|-------------------------------------|
| Purity                                     | ≥95%                 | Commercially available data.<br>[1] |
| Topological Polar Surface Area (TPSA)      | 26.02 Å <sup>2</sup> | Calculated.[1]                      |
| logP (Octanol-Water Partition Coefficient) | 2.9048               | Calculated.[1]                      |
| Hydrogen Bond Donors                       | 1                    | Calculated.[1]                      |
| Hydrogen Bond Acceptors                    | 1                    | Calculated.[1]                      |
| Rotatable Bonds                            | 3                    | Calculated.[1]                      |

## Synthesis and Enantioselective Preparation

The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its application. While various methods for the preparation of chiral phenylethylamines exist, two prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral auxiliaries.

## Experimental Protocol: Diastereomeric Salt Resolution

This classical method involves the separation of a racemic mixture of **1-(4-isobutylphenyl)ethanamine** by forming diastereomeric salts with a chiral resolving agent.

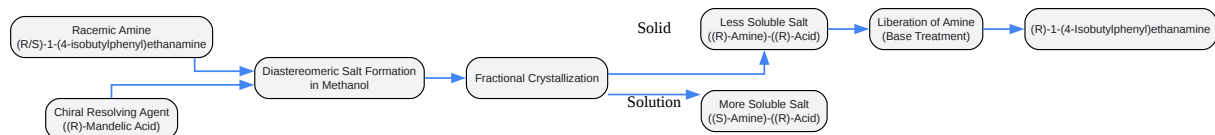
Materials:

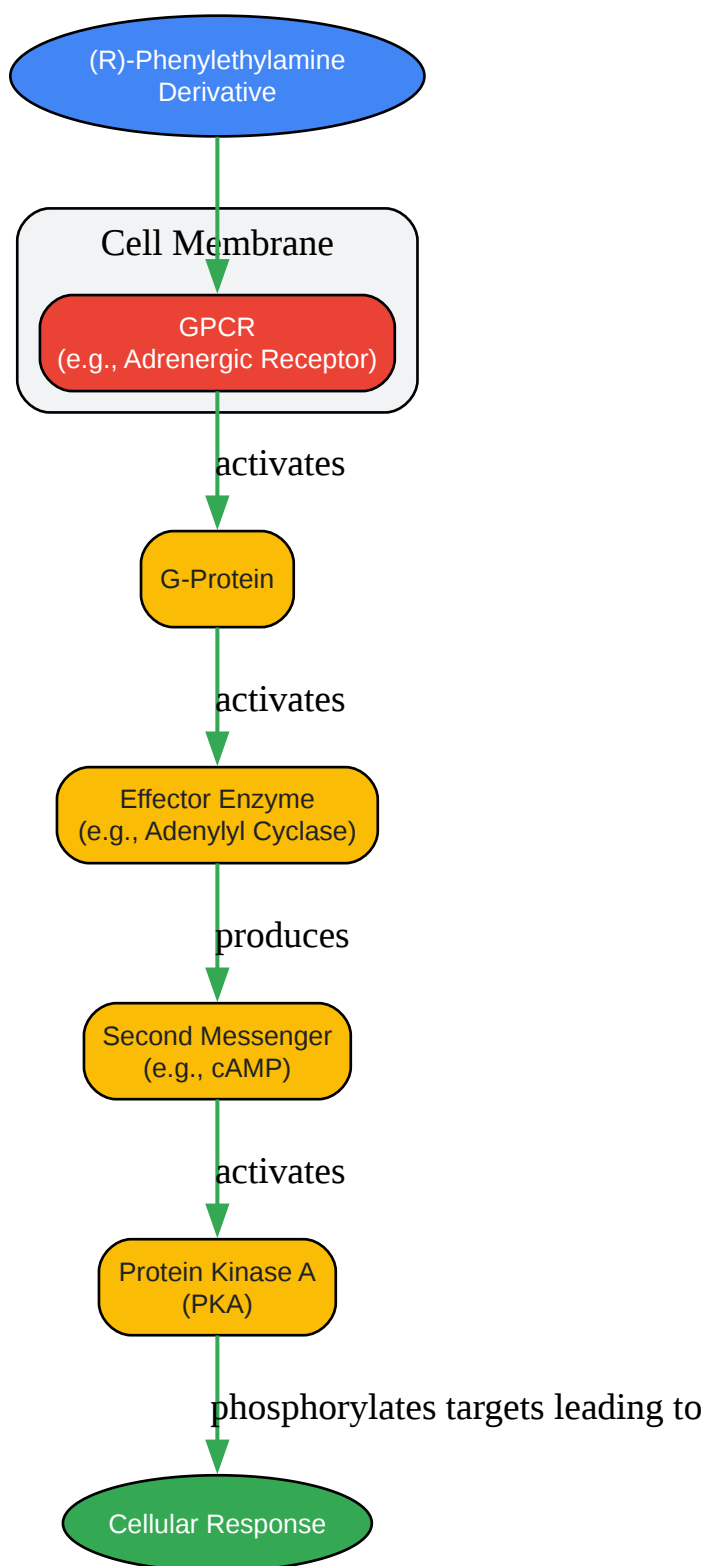
- Racemic **1-(4-isobutylphenyl)ethanamine**
- (R)-(-)-Mandelic acid (or another suitable chiral acid)
- Methanol (or another suitable solvent)
- Diethyl ether
- 1 M Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Filter paper and funnel
- Crystallization dish
- Rotary evaporator

Procedure:

- **Salt Formation:** Dissolve the racemic **1-(4-isobutylphenyl)ethanamine** in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm methanol.
- **Crystallization:** Slowly add the mandelic acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).
- **Isolation:** Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-acid).

- Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each step.
- Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.
- Extraction: Extract the liberated (R)-**1-(4-isobutylphenyl)ethanamine** with diethyl ether (3 x 20 mL).
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO<sub>4</sub>. Filter the solution and remove the solvent using a rotary evaporator to yield the purified (R)-**1-(4-isobutylphenyl)ethanamine**.
- Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation.





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## References

- 1. chemscene.com [chemscene.com]
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